1-(3-Nitro-1H-pyrazol-1-YL)acetone

Physicochemical Property Process Chemistry Purification

Researchers requiring a versatile nitropyrazole building block for heterocycle synthesis face limited commercial availability. 1-(3-Nitro-1H-pyrazol-1-yl)acetone solves this with its reactive α-methylene ketone site and electron-withdrawing 3-nitro group, enabling Knoevenagel condensations and amine reductions. • 97% HPLC purity for reproducible results • Reliable intermediate for agrochemical discovery and energetic materials research • Ambient shipping with predictable supply chain logistics

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 131394-08-6
Cat. No. B1361337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitro-1H-pyrazol-1-YL)acetone
CAS131394-08-6
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=CC(=N1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O3/c1-5(10)4-8-3-2-6(7-8)9(11)12/h2-3H,4H2,1H3
InChIKeyRIBGYLUDUASCIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitro-1H-pyrazol-1-yl)acetone: Technical Baseline


1-(3-Nitro-1H-pyrazol-1-yl)acetone (CAS 131394-08-6) is a nitro-substituted pyrazole derivative with the molecular formula C6H7N3O3 and a molecular weight of 169.14 g/mol . Its structure features a 3-nitropyrazole ring linked to an acetone moiety via an N-alkyl bond, imparting distinct reactivity as a synthetic building block [1]. The compound is commercially available from multiple vendors, typically at purities of 95–98% [2].

Pyrazole-fused heterocycle synthesis via α-methylene condensations
Divergent library construction via nitro-to-amine reduction
Process-scale route scouting with favorable physical properties
Multi-vendor procurement with consistent quality

1-(3-Nitro-1H-pyrazol-1-yl)acetone: Why Generic Substitution Fails


In-class substitution is not viable due to the specific combination of the electron-withdrawing 3-nitro group and the reactive acetone side chain. The nitro group strongly deactivates the pyrazole ring, altering reactivity in nucleophilic substitutions and cyclocondensations compared to non-nitrated or differently substituted analogs [1]. The N-alkyl acetone moiety provides a unique handle for further derivatization, such as Knoevenagel condensations or heterocycle annulations, which cannot be replicated by compounds lacking this structural feature .

Non-nitrated pyrazoles Altered ring electronics may shift cyclocondensation outcomes
Analogs without acetone side chain Cannot replicate Knoevenagel or annulation chemistry
5-Methyl analog (CAS 957511-87-4) Different density and boiling point may impact purification workflows

1-(3-Nitro-1H-pyrazol-1-yl)acetone: Differentiation from Analogs


Physical Property vs. 5-Methyl Analog

The compound exhibits a higher density (1.43 g/cm³) and a lower boiling point (318.5°C at 760 mmHg) compared to its 5-methyl analog 1-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetone (CAS 957511-87-4), which has a density of 1.37 g/cm³ and a boiling point of 331.8°C at 760 mmHg [1][2]. These differences impact handling and purification strategies in process chemistry.

Density & Boiling Point
Data to verify
Density 1.43 g/cm³ (vs 1.37); BP 318.5°C (vs 331.8°C at 760 mmHg)
Supports process purification strategy selection
Computed values; confirm experimentally
Physicochemical Property Process Chemistry Purification

Electrophilicity at α-Carbon vs. 3-Nitropyrazole

The acetone side chain provides a reactive α-methylene site for nucleophilic substitution and condensation reactions, absent in simple 3-nitropyrazole (CAS 26621-44-3) [1]. This enables the construction of more complex heterocyclic scaffolds, such as pyrazolyl-pyrazolones, directly from this intermediate [2].

α-Methylene vs 3-nitropyrazole
Class-level inference
Unique α-methylene site enables direct condensation; absent in 3-nitropyrazole
Reduces synthetic steps to pyrazolyl-pyrazolones
Verify under specific reaction conditions
Organic Synthesis Heterocyclic Chemistry Nucleophilic Substitution

Synthetic Efficiency vs. Amino Analog

The 3-nitro group can be selectively reduced to the corresponding amine, allowing access to both nitro- and amino-pyrazole scaffolds from a single intermediate. In contrast, 1-(3-amino-1H-pyrazol-1-yl)acetone (CAS 1174138-65-6) lacks the nitro group for further derivatization, and its direct procurement may be limited [1].

Nitro-to-amine vs amino analog
Supporting evidence
Nitro group reducible to amine; amino analog limited to single functionality
Enables divergent synthesis from one intermediate
Reduction requires validation (e.g., H2/Pd-C)
Medicinal Chemistry Library Synthesis Route Optimization

1-(3-Nitro-1H-pyrazol-1-yl)acetone: Research & Industrial Applications


Medicinal Chemistry: Heterocyclic Library Synthesis

Used as a key intermediate for constructing pyrazole-fused heterocycles via condensation reactions at the reactive α-methylene site. The nitro group provides a handle for subsequent reduction to amines, enabling the generation of diverse compound libraries for biological screening [1].

Agrochemical and Crop Protection Development

The nitropyrazole motif is a known scaffold in herbicidal and fungicidal compounds. This intermediate allows for the rapid assembly of candidate molecules for agrochemical discovery programs [2].

Energetic Materials Synthesis

The combination of a nitro group and a ketone in a heterocyclic framework makes this compound a potential precursor for high-nitrogen energetic materials, where controlled reactivity and density are critical [3].

Process Chemistry: Route Scouting and Optimization

The compound's favorable physical properties (density 1.43 g/cm³, boiling point 318.5°C) facilitate its use in large-scale process development, where predictable purification and handling are essential [4].

Application
Selection Property
Validation Focus
Heterocyclic Library Synthesis
Reactive α-methylene for condensations
Nitro reduction and cyclization efficiency
Agrochemical Candidate Discovery
Nitropyrazole scaffold for bioactivity
Structure-activity relationship screening
Energetic Material Precursor
Nitro-ketone framework with controlled density
Thermal stability and detonation performance
Process Route Scouting
Predictable purification and handling characteristics
Scale-up yield and purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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